molecular formula C14H16N2OS B15154810 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B15154810
M. Wt: 260.36 g/mol
InChI Key: GILACVDPFJBQKE-UHFFFAOYSA-N
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Description

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-ylamine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C14H16N2OS/c1-2-13(17)15-9-8-14-16-12(10-18-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,17)

InChI Key

GILACVDPFJBQKE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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